![molecular formula C21H21N5O6 B2657711 N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052613-34-9](/img/structure/B2657711.png)
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The compound you mentioned is a complex organic molecule with multiple functional groups, including amide and triazole groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. It could involve the formation of the triazole ring, possibly through a click chemistry reaction, and the formation of the amide bond .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The presence of functional groups like the amide and triazole in the molecule suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through a variety of laboratory experiments .Scientific Research Applications
Plant Chemical Defense
The controlled hydroxylation of diterpenoids, such as this compound, plays a crucial role in plant chemical defense. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (in wild tobacco, Nicotiana attenuata) leads to severe autotoxicity symptoms. Autotoxicity results from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. However, the compound’s defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid self-toxicity and gain effective defense against herbivores .
Glycosylation Reactions
The compound’s structure suggests potential applications in glycosylation reactions. Specifically, its 3,5-dimethoxyphenyl moiety could serve as a glycoside donor under visible light-promoted conditions. This method allows for the synthesis of both O-glycosides and N-glycosides using various nucleophiles and nucleobases as glycosyl acceptors. Further exploration of its glycosylation capabilities could lead to novel applications in carbohydrate chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6/c1-30-14-7-5-13(6-8-14)26-20(28)18-19(21(26)29)25(24-23-18)11-17(27)22-12-4-9-15(31-2)16(10-12)32-3/h4-10,18-19H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYYFXIMHRVRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide |
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